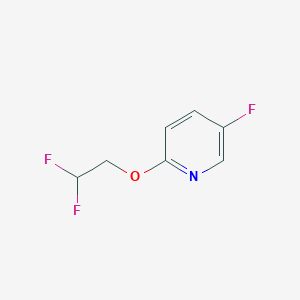

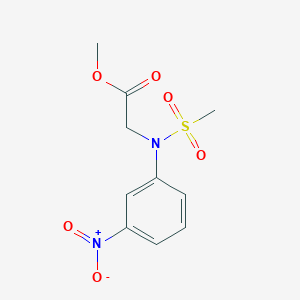

![molecular formula C8H18Cl2N2 B2898032 5-Azaspiro[3.5]nonan-8-amine dihydrochloride CAS No. 2567498-66-0](/img/structure/B2898032.png)

5-Azaspiro[3.5]nonan-8-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Azaspiro[3.5]nonan-8-amine dihydrochloride is a chemical compound with the CAS Number: 929971-77-7 . It has a molecular weight of 140.23 .

Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.5]nonan-8-amine is 1S/C8H16N2/c9-7-2-5-10-8(6-7)3-1-4-8/h7,10H,1-6,9H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Applications De Recherche Scientifique

Diversity-Oriented Synthesis

Multicomponent condensation techniques offer rapid access to omega-unsaturated dicyclopropylmethylamines, which can be transformed into various heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These transformations utilize selective ring-closing metathesis, epoxide opening, or reductive amination, producing functionalized pyrrolidines, piperidines, and azepines. These scaffolds are significantly relevant in chemistry-driven drug discovery due to their novel and versatile structural features (Wipf, Stephenson, & Walczak, 2004).

Environmental Applications

A novel approach involves the synthesis of a Mannich base derivative of calix[4]arene, which, after polymerization, demonstrated a high efficiency in removing carcinogenic azo dyes from water. The compounds showcased an impressive removal rate of 95-99% for azo dyes, highlighting the significant role of amino groups in forming hydrogen bonds and electrostatic interactions for dye sorption. This indicates the potential environmental applications of azaspirocyclic compounds in water treatment and purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).

Antiviral Applications

The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus demonstrated significant antiviral activity. Certain compounds within this series inhibited the replication of the human coronavirus, showcasing the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a key structure in antiviral drug development. This highlights the therapeutic potential of azaspirocyclic compounds in treating viral infections (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Antimicrobial and Antimycobacterial Agents

Azaspiro[4.5]decanyl amides synthesized through a novel cyclization route were examined for opiate receptor binding and antinociceptive activity, showing potent selective mu-receptor binding and activity. This research illustrates the complex interplay between structural design and biological function, potentially guiding the development of new pharmacologically active compounds (Fujimoto, Boxer, Jackson, Simke, Neale, Snowhill, Barbaz, Williams, & Sills, 1989).

Propriétés

IUPAC Name |

5-azaspiro[3.5]nonan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c9-7-2-5-10-8(6-7)3-1-4-8;;/h7,10H,1-6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHCZHFFESQHNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CCN2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2897949.png)

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)

![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2897966.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)